molecular formula C6H13NO B14887610 cis-3-Methoxy-3-methylcyclobutan-1-amine

cis-3-Methoxy-3-methylcyclobutan-1-amine

Cat. No.: B14887610
M. Wt: 115.17 g/mol
InChI Key: JZCSXFFNNHBLHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-3-Methoxy-3-methylcyclobutan-1-amine is a cyclobutane derivative featuring a strained four-membered ring with a methoxy (-OCH₃) and methyl (-CH₃) group at the 3-position in a cis configuration. The compound’s molecular formula is C₆H₁₃NO, with a molecular weight of 115.17 g/mol (inferred from structurally similar compounds in the evidence). Its compact structure and substituents make it a subject of interest in medicinal chemistry, particularly for studying ring strain effects and stereoelectronic interactions.

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

3-methoxy-3-methylcyclobutan-1-amine

InChI

InChI=1S/C6H13NO/c1-6(8-2)3-5(7)4-6/h5H,3-4,7H2,1-2H3

InChI Key

JZCSXFFNNHBLHM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-Methoxy-3-methylcyclobutan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methoxy-3-methylcyclobutanone with ammonia or an amine source under reducing conditions to form the desired amine. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated control mechanisms to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

cis-3-Methoxy-3-methylcyclobutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted cyclobutanamine derivatives.

Scientific Research Applications

cis-3-Methoxy-3-methylcyclobutan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-3-Methoxy-3-methylcyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares cis-3-Methoxy-3-methylcyclobutan-1-amine with structurally related cyclobutane derivatives and other amine-containing compounds from the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Analytical Methods Used Purity Source
This compound C₆H₁₃NO 115.17 3-methoxy, 3-methyl, cis configuration Not reported - -
cis-3-(methoxymethyl)cyclobutan-1-amine C₆H₁₃NO 115.17 3-(methoxymethyl) group Not reported -
cis-3-Amino-1-methylcyclobutan-1-ol HCl C₅H₁₂ClNO 137.61 3-amino, 1-methyl, 1-ol, HCl salt Not reported -
3-MeOMA (methoxymethamphetamine) C₁₁H₁₇NO·HCl 179.26 (base) 3-methoxyphenyl, methamphetamine analog GC-MS, FTIR, HPLC-TOF 99.9%

Key Observations:

Substituent Effects: The methoxymethyl group in cis-3-(methoxymethyl)cyclobutan-1-amine introduces greater steric bulk and flexibility compared to the methoxy + methyl combination in the target compound. This difference may influence solubility and metabolic stability. The hydroxyl group in cis-3-Amino-1-methylcyclobutan-1-ol HCl enhances polarity and hydrogen-bonding capacity, contrasting with the target’s methoxy group, which offers lipophilicity.

The cis-configuration in the target compound may further modulate steric interactions.

Pharmacological Potential: 3-MeOMA (a methoxyphenylpropylamine) shares a methoxy group with the target compound but lacks the cyclobutane ring.

Physicochemical and Analytical Insights

Solubility and Stability

  • The hydrochloride salt form of cis-3-Amino-1-methylcyclobutan-1-ol implies improved aqueous solubility compared to free bases like the target compound.
  • The methoxy group in the target compound likely enhances lipid solubility, favoring blood-brain barrier penetration if pharmacologically active.

Analytical Techniques

  • GC-MS and FTIR (used for 3-MeOMA ) are applicable to the target compound for purity assessment and structural confirmation. For example:
    • GC-MS : Effective for volatile amines, with EI ionization fragmenting molecules for mass analysis.
    • FTIR : Identifies functional groups (e.g., methoxy C-O stretch near 1100–1250 cm⁻¹).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.